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molecular formula C25H32F3N7O2 B612185 AZD3514 CAS No. 1240299-33-5

AZD3514

Cat. No. B612185
M. Wt: 519.6 g/mol
InChI Key: JMEYDSHPKCSIJC-UHFFFAOYSA-N
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Patent
US08258140B2

Procedure details

Methanol (375.0 mL) was added to 6-[4-[4-[2-(4-acetylpiperazin-1-yl)ethoxy]phenyl]piperidin-1-yl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine (25.0 g, 48 m mol) in a 2.0 L autoclave reactor and to this was added 10% Pd/C (12.5 g, 50% w/w) paste at 22-25° C. under nitrogen gas atmosphere. The reaction was performed under hydrogen pressure (5.0 bar) at 50° C. temperature for 10.0 h. The reaction mass was cooled to room temperature and the catalyst removed by filtration. Filtered cake was washed with methanol. The solvent was evaporated and the residue was azeotropically distilled by is ethylacetate (2×125.0 mL) at 40° C. under reduced pressure to 3.0 rel vol (75.0 mL). Drop wise addition of tert-butylmethylether (MTBE, 375.0 mL) to the reaction mass resulted in solid material, which was collected by filtration and washed with MTBE (50.0 mL). The material was dried under reduced pressure with nitrogen gas bleed at 50° C. to afford the desired product 6-(4-{4-[2-(4-acetylpiperazin-1-yl)ethoxy]phenyl}piperidin-1-yl)-3-(trifluoromethyl)-7,8-dihydro[1,2,4]triazolo[4,3-b]pyridazine (22.3 g, 88%) as a white color free flowing solid. The isolated material was confirmed by XRPD as Form A.
Name
Quantity
12.5 g
Type
catalyst
Reaction Step One
Name
6-[4-[4-[2-(4-acetylpiperazin-1-yl)ethoxy]phenyl]piperidin-1-yl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
375 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([N:4]1[CH2:9][CH2:8][N:7]([CH2:10][CH2:11][O:12][C:13]2[CH:18]=[CH:17][C:16]([CH:19]3[CH2:24][CH2:23][N:22]([C:25]4[CH:26]=[CH:27][C:28]5[N:29]([C:31]([C:34]([F:37])([F:36])[F:35])=[N:32][N:33]=5)[N:30]=4)[CH2:21][CH2:20]3)=[CH:15][CH:14]=2)[CH2:6][CH2:5]1)(=[O:3])[CH3:2]>[Pd].CO>[C:1]([N:4]1[CH2:5][CH2:6][N:7]([CH2:10][CH2:11][O:12][C:13]2[CH:14]=[CH:15][C:16]([CH:19]3[CH2:20][CH2:21][N:22]([C:25]4[CH2:26][CH2:27][C:28]5[N:29]([C:31]([C:34]([F:35])([F:36])[F:37])=[N:32][N:33]=5)[N:30]=4)[CH2:23][CH2:24]3)=[CH:17][CH:18]=2)[CH2:8][CH2:9]1)(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
12.5 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
6-[4-[4-[2-(4-acetylpiperazin-1-yl)ethoxy]phenyl]piperidin-1-yl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine
Quantity
25 g
Type
reactant
Smiles
C(C)(=O)N1CCN(CC1)CCOC1=CC=C(C=C1)C1CCN(CC1)C=1C=CC=2N(N1)C(=NN2)C(F)(F)F
Name
Quantity
375 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 50° C.
CUSTOM
Type
CUSTOM
Details
for 10.0 h
Duration
10 h
CUSTOM
Type
CUSTOM
Details
the catalyst removed by filtration
FILTRATION
Type
FILTRATION
Details
Filtered cake
WASH
Type
WASH
Details
was washed with methanol
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
DISTILLATION
Type
DISTILLATION
Details
the residue was azeotropically distilled
CUSTOM
Type
CUSTOM
Details
at 40° C.
ADDITION
Type
ADDITION
Details
addition of tert-butylmethylether (MTBE, 375.0 mL) to the reaction mass
CUSTOM
Type
CUSTOM
Details
resulted in solid material, which
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washed with MTBE (50.0 mL)
CUSTOM
Type
CUSTOM
Details
The material was dried under reduced pressure with nitrogen gas
CUSTOM
Type
CUSTOM
Details
bleed at 50° C.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)N1CCN(CC1)CCOC1=CC=C(C=C1)C1CCN(CC1)C=1CCC=2N(N1)C(=NN2)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 22.3 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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